Ethanolamine-15N can be synthesized from ethylene oxide and ammonia-15N. Its molecular formula is , and it has a molecular weight of approximately 61.08 g/mol. The compound is categorized under amino alcohols, which are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) in their structure.
Ethanolamine-15N can be synthesized through various methods, with the primary route involving the reaction of ethylene oxide with ammonia-15N. The synthesis typically occurs under controlled conditions to ensure the effective incorporation of nitrogen-15 into the ethanolamine molecule.
Key Parameters:
In industrial settings, large-scale production follows similar synthetic routes but is optimized for higher yields and purity. The process involves stringent controls to maintain isotopic purity and minimize contamination.
The incorporation of nitrogen-15 alters the physical properties slightly compared to natural ethanolamine, making it useful for tracing studies in biological systems.
Ethanolamine-15N participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for ethanolamine-15N involves its incorporation into various biochemical pathways. As a tracer, it allows researchers to study nitrogen metabolism by tracking its movement through metabolic pathways. This capability is particularly useful in understanding how organisms utilize nitrogen sources for growth and development.
Ethanolamine-15N interacts with enzymes and biomolecules, influencing enzyme activation or inhibition and affecting gene expression. Its presence can significantly alter metabolic fluxes in organisms, providing insights into cellular processes.
Ethanolamine-15N exhibits properties similar to those of natural ethanolamine but with slight variations due to isotopic labeling:
Ethanolamine-15N has diverse applications across multiple scientific disciplines:
The ability to trace biochemical pathways using ethanolamine-15N enhances our understanding of metabolic processes and can lead to advancements in pharmaceuticals, agricultural practices, and environmental science.
Ethanolamine-¹⁵N is synthesized through optimized routes using ¹⁵N-labeled ammonium salts as starting materials. A key three-step process begins with the conversion of ¹⁵N-ammonium chloride (¹⁵NH₄Cl) to ¹⁵N-phthalimide under reflux conditions, followed by nucleophilic substitution to introduce the ethanolamine backbone. The final step involves hydrazinolysis or alkaline hydrolysis to liberate the free amine, yielding Ethanolamine-¹⁵N hydrochloride. This method achieves moderate to high yields (9–66%) and isotopic purity of 98 atom % ¹⁵N, with purification via single-column chromatography minimizing losses [2] [7].
Alternative pathways include the reduction of ¹⁵N-labeled nitroethanol or ring-opening of 2-¹⁵N-oxazolines under acidic conditions. However, the ammonium salt route remains preferred due to cost-effectiveness and handling safety compared to volatile ¹⁵N-ammonia solutions. Critical purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), which resolves isotopic impurities and byproducts. Semipreparative C18 columns with water/acetonitrile gradients enable >86% recovery of pure Ethanolamine-¹⁵N, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) [1] [2].
Table 1: Synthesis Methods for Ethanolamine-¹⁵N
Method | Key Reagents | Isotopic Purity | Yield | Purification |
---|---|---|---|---|
Phthalimide route | ¹⁵NH₄Cl, Phthalic anhydride | 98 atom % ¹⁵N | 9–66% | Column chromatography |
Nitroethanol reduction | ¹⁵NO₂CH₂CH₂OH, H₂/Pd-C | >95 atom % ¹⁵N | 30–50% | Distillation |
Oxazoline hydrolysis | 2-(¹⁵N)-Oxazoline, HCl | >90 atom % ¹⁵N | 40–60% | Ion-exchange resin |
Ethanolamine-¹⁵N serves as a critical tracer for quantifying nitrogen flux in microbial and mammalian systems. In cyanobacteria (e.g., Nostoc sp.), ¹⁵N incorporation from Ethanolamine-¹⁵N into secondary metabolites like aeruginosin and nostopeptolide confirms the activity of biosynthetic gene clusters (BGCs). Liquid chromatography-mass spectrometry (LC-MS) reveals mass shifts corresponding to nitrogen atom counts—e.g., a 7-Da increase in anabaenopeptin ([M+H]⁺ m/z 835 → 842) indicates incorporation of seven ¹⁵N atoms [4].
In marine nitrogen cycle studies, Ethanolamine-¹⁵N tracks dissimilatory pathways in oxygen-minimum zones. NanoSIMS imaging quantifies ¹⁵N-ammonia production from anaerobic ethanolamine metabolism in Escherichia coli, revealing flux partitioning between assimilatory (biomass) and dissimilatory (N₂O/N₂) pathways. When combined with inhibitors like allylthiourea (ammonia oxidation blocker), this approach distinguishes eukaryotic vs. archaeal contributions to nitrification [8] [9].
Ethanolamine-¹⁵N is directly incorporated into phosphatidylethanolamine (PE) via the Kennedy pathway. In vivo studies in hepatocytes and bacteria demonstrate rapid phosphorylation by ethanolamine kinase to phosphoethanolamine-¹⁵N, followed by cytidylyltransferase (ECT)-catalyzed activation to CDP-ethanolamine-¹⁵N. Final conjugation with diacylglycerol by ethanolamine phosphotransferase yields PE-¹⁵N. ¹⁵N-NMR detects PE-¹⁵N formation within minutes, with a characteristic ¹⁵N chemical shift at δ -10.5 ppm [6].
Comparative metabolomics in Bacillus megaterium reveals tissue-specific pathway dominance: >80% of renal PE derives from Ethanolamine-¹⁵N Kennedy pathway, whereas hepatic PE primarily originates from serine decarboxylation. Pulse-chase experiments show PE-¹⁵N turnover rates vary significantly—t₁/₂ = 4 hours in plasma membranes vs. >24 hours in mitochondrial membranes—highlighting compartment-specific remodeling dynamics [6] [5].
PE-¹⁵N is the primary methyl acceptor for phosphatidylcholine (PC) synthesis via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. ¹⁵N-tracing in mammalian hepatocytes quantifies sequential methyl group addition:
LC-MS/MS analysis of liver extracts shows S-adenosylmethionine (SAM) as the methyl donor, with choline-deficient diets upregulating PC-¹⁵N synthesis by 300%. Competitive inhibition experiments using ¹³C-choline confirm that >30% of hepatic PC originates from PE methylation rather than the CDP-choline pathway [6].
In Saccharomyces cerevisiae, PE-¹⁵N transmethylation requires the Opi3p methyltransferase. Deletion mutants (Δopi3) accumulate monomethyl-PE-¹⁵N but cannot form PC-¹⁵N, proving this enzyme catalyzes the final methylation. Subcellular fractionation further localizes 85% of PC-¹⁵N synthesis to the endoplasmic reticulum [6].
Table 2: Metabolic Applications of Ethanolamine-¹⁵N
Application | Model System | Key Technique | Major Finding |
---|---|---|---|
Nitrogen flux tracing | Cyanobacteria | LC-MS/MS | Matched 4 BGCs to nitrogenous metabolites |
PE biosynthesis | Rat hepatocytes | ¹⁵N-NMR | Kennedy pathway dominance in renal tissue |
PC transmethylation | Human hepatoma cells | LC-MS/MS + isotope ratios | 30% PC derived from PE methylation |
Anaerobic N-metabolism | E. coli | NanoSIMS | N₂O production from trace NO₂⁻ reduction |
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